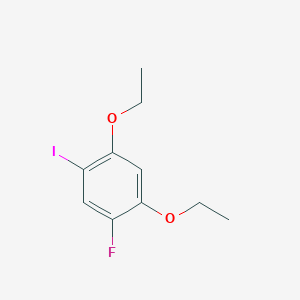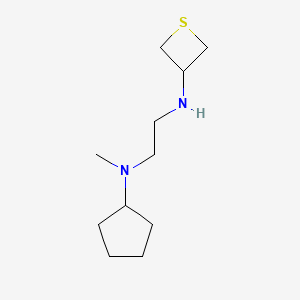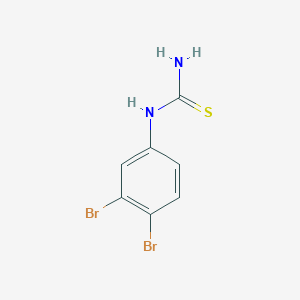
1-(3,4-Dibromophenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dibromophenyl)thiourea is an organosulfur compound with the molecular formula C7H6Br2N2S. It is a derivative of thiourea, where the hydrogen atoms are replaced by a 3,4-dibromophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3,4-Dibromophenyl)thiourea can be synthesized through several methods:
Reaction of Amines with Isothiocyanates: This method involves the reaction of 3,4-dibromoaniline with thiophosgene or its less toxic substitutes to form the desired thiourea derivative.
Condensation with Carbon Disulfide: Another approach is the condensation of 3,4-dibromoaniline with carbon disulfide in the presence of a catalyst or under high-temperature conditions.
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Mixing and Heating: The reactants are mixed in a reactor and heated to the required temperature.
Catalysis: Catalysts are often used to enhance the reaction rate and selectivity.
Purification: The product is purified through crystallization, filtration, and drying to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dibromophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: The bromine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Nucleophiles: Various nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiourea derivatives .
Scientific Research Applications
1-(3,4-Dibromophenyl)thiourea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3,4-Dibromophenyl)thiourea involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It acts as an inhibitor of enzymes such as acetylcholinesterase and glucose-6-phosphatase, affecting their activity and leading to various biological effects.
Molecular Targets: The compound targets specific enzymes and proteins, disrupting their normal function and leading to therapeutic effects.
Pathways Involved: It affects pathways related to oxidative stress, inflammation, and cell proliferation, contributing to its potential therapeutic applications.
Comparison with Similar Compounds
1-(3,4-Dibromophenyl)thiourea can be compared with other similar compounds:
1-(3,4-Dichlorophenyl)thiourea: This compound has similar structural features but with chlorine atoms instead of bromine.
1-(3,4-Difluorophenyl)thiourea: The presence of fluorine atoms imparts different chemical properties and reactivity compared to the bromine derivative.
1-(3,4-Dimethylphenyl)thiourea: This compound has methyl groups instead of halogens, leading to different biological activities and applications.
The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H6Br2N2S |
|---|---|
Molecular Weight |
310.01 g/mol |
IUPAC Name |
(3,4-dibromophenyl)thiourea |
InChI |
InChI=1S/C7H6Br2N2S/c8-5-2-1-4(3-6(5)9)11-7(10)12/h1-3H,(H3,10,11,12) |
InChI Key |
KZWFYSWBAOTOMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=S)N)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


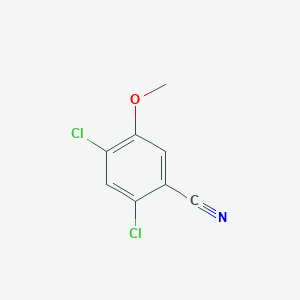
![3-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropanoic acid](/img/structure/B12999696.png)
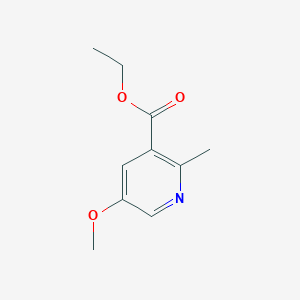
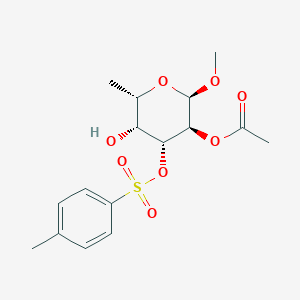
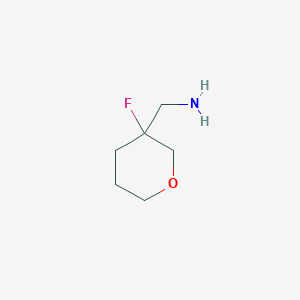
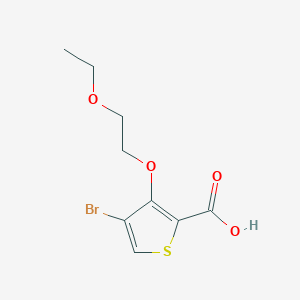
![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-3-methylbutanoic acid](/img/structure/B12999746.png)
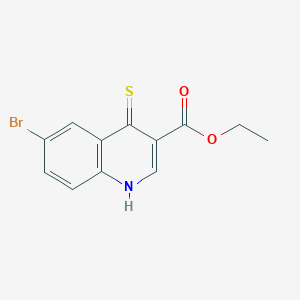
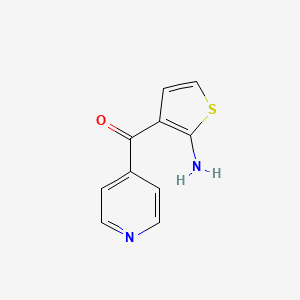
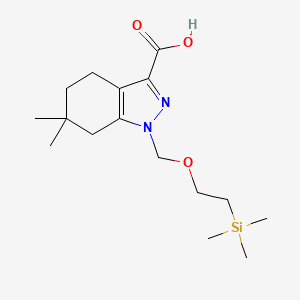

![2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B12999768.png)
